molecular formula C12H14N4O3S B2694849 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 900007-80-9

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2694849
CAS RN: 900007-80-9
M. Wt: 294.33
InChI Key: HSLCYXHPWPRBEB-UHFFFAOYSA-N
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Description

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has focused on the synthesis and evaluation of novel compounds with potential antimicrobial, anti-inflammatory, and analgesic activities. For instance, derivatives of pyrimidinone and oxazinone, fused with thiophene rings, have shown promising antibacterial and antifungal activities (Hossan et al., 2012). Similarly, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been identified as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antitumor Activity

The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been explored as dual thymidylate synthase and dihydrofolate reductase inhibitors, demonstrating potent antitumor properties (Gangjee et al., 2009).

Structural Studies and Molecular Design

Crystallographic studies have contributed to the understanding of molecular structures, aiding in the design of molecules with specific biological activities. For example, the crystal structures of certain diamino-pyrimidinyl sulfanyl acetamides have been determined, providing insights into their conformational properties and potential interactions with biological targets (Subasri et al., 2016).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds incorporating a thiadiazole moiety has been explored for their potential insecticidal activity against the cotton leafworm, demonstrating the versatility of these chemical frameworks in developing new bioactive molecules (Fadda et al., 2017).

Exploration of Chemical Reactions

The reactions and chemical properties of related compounds have been studied to optimize synthetic pathways and understand the mechanisms underlying their biological activities. For instance, the chemical oxidation of anticonvulsant derivatives has been investigated to identify potential metabolites and understand the metabolic pathways involved in their bioactivation (Adolphe-Pierre et al., 1998).

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-3-8-5-10(17)15-12(13-8)20-6-11(18)14-9-4-7(2)19-16-9/h4-5H,3,6H2,1-2H3,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLCYXHPWPRBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.